Sodium 4-hydroxybutyrate-D6 CAS 362049-53-4 properties
Sodium 4-hydroxybutyrate-D6 CAS 362049-53-4 properties
Technical Guide: Sodium 4-hydroxybutyrate-D6 (CAS 362049-53-4)
Executive Summary
Sodium 4-hydroxybutyrate-D6 (Na-GHB-D6) represents the gold-standard internal standard (IS) for the quantitative analysis of Gamma-Hydroxybutyric Acid (GHB) in forensic toxicology and clinical diagnostics. As a stable isotopically labeled analog, it provides superior compensation for matrix effects, extraction variability, and ionization suppression compared to non-deuterated or C13-labeled alternatives.
This guide synthesizes the physicochemical properties, mass spectrometric behavior, and validated experimental protocols for utilizing CAS 362049-53-4 in high-sensitivity LC-MS/MS workflows.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Sodium 4-hydroxybutyrate-D6 is the sodium salt of gamma-hydroxybutyric acid where the six non-exchangeable hydrogen atoms on the carbon backbone have been replaced by deuterium. This "D6" labeling is critical for shifting the molecular mass sufficiently (+6 Da) to avoid isotopic overlap with the natural abundance isotopes of endogenous GHB.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | Sodium 4-hydroxybutyrate-2,2,3,3,4,4-d6 |
| CAS Number | 362049-53-4 |
| Molecular Formula | C₄HNaO₃D₆ |
| Molecular Weight | ~132.12 g/mol (Salt); ~110.13 g/mol (Free Acid Anion) |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol. |
| Isotopic Purity | Typically ≥ 99% deuterated |
| Storage | -20°C, desiccated (Critical: prevents hydrolysis to GBL) |
Part 2: The Role of Deuteration in Bioanalysis
The Kinetic Isotope Effect (KIE) & Retention Time
In Reverse Phase (RP) or HILIC chromatography, deuterium labeling can cause a slight shift in retention time due to the Kinetic Isotope Effect. However, for Na-GHB-D6, this shift is negligible compared to the chromatographic peak width.
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Benefit: The IS co-elutes almost perfectly with the analyte (GHB).
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Mechanism: Because they co-elute, the IS experiences the exact same matrix suppression or enhancement events in the electrospray ionization (ESI) source as the analyte. This allows for near-perfect normalization of signal intensity.
The "Carrier Effect"
In trace analysis (low ng/mL range), endogenous GHB can be lost due to non-specific binding to glassware or instrument tubing. A high concentration of Na-GHB-D6 acts as a "carrier," occupying these active sites and ensuring the target analyte reaches the detector.
Part 3: Analytical Applications (LC-MS/MS Protocol)
The following protocol is derived from validated forensic methodologies for quantifying GHB in urine and blood. It utilizes a "Dilute-and-Shoot" or Protein Precipitation (PPT) approach, avoiding time-consuming derivatization required by GC-MS.
Mass Spectrometry Transitions (MRM)
The detection relies on Negative Electrospray Ionization (ESI-). The sodium salt dissociates in the mobile phase, yielding the 4-hydroxybutyrate-d6 anion.
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss Mechanism |
| GHB (Analyte) | 103.0 [M-H]⁻ | 57.0 | Loss of H₂O + CO (46 Da) |
| GHB-D6 (IS) | 109.0 [M-H]⁻ | 61.0 | Loss of D₂O + CO (48 Da) |
Note: The mass shift of 48 Da in the fragment (vs 46 Da for native) confirms the loss of D₂O, indicating the deuterium atoms are retained on the fragment backbone.
Experimental Workflow
Step 1: Stock Preparation
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Dissolve 10 mg Na-GHB-D6 in 10 mL Methanol (1 mg/mL).
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Critical: Store in glass, not plastic, to prevent leaching of plasticizers that interfere with low-mass MS detection.
Step 2: Sample Preparation (Protein Precipitation)
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Aliquot 100 µL of biological sample (Urine/Blood).
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Add 10 µL of Internal Standard Working Solution (10 µg/mL Na-GHB-D6).
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Add 400 µL cold Acetonitrile (ACN) with 0.1% Formic Acid.
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Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 minutes.
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Transfer supernatant to an autosampler vial.
Step 3: LC Conditions (HILIC Mode)
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Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: GHB is highly polar and retains poorly on C18.
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Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4).
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 95% B to 50% B over 5 minutes.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Chemical Structure & Fragmentation Logic
This diagram illustrates the deuteration pattern and the specific fragmentation pathway utilized in MS/MS detection.
Caption: Figure 1. Structural dissociation of Sodium 4-hydroxybutyrate-D6 in ESI- MS/MS, showing the specific mass shift.
Diagram 2: Analytical Workflow
This diagram outlines the "Dilute-and-Shoot" methodology validated for high-throughput toxicology.
Caption: Figure 2. Step-by-step LC-MS/MS workflow for GHB quantification using Na-GHB-D6 as the Internal Standard.
Part 5: Stability & Safety Considerations
5.1 Hygroscopicity & Hydrolysis Sodium 4-hydroxybutyrate is extremely hygroscopic. Upon exposure to moisture, the salt can deliquesce. More critically, in acidic aqueous environments, GHB exists in equilibrium with its lactone form, Gamma-Butyrolactone (GBL).
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Protocol: Always prepare stock solutions in pure methanol (where the salt is stable) rather than acidic water.
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Check: Monitor the GBL transition (m/z 87 -> 45) in your method to ensure no on-column conversion is occurring.
5.2 Regulatory Status While GHB is a Schedule I/III controlled substance in many jurisdictions (e.g., USA, UK), deuterated standards like CAS 362049-53-4 are often chemically exempted for analytical use. However, laboratories must verify local regulations regarding "controlled substance analogs" before purchasing.
References
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Waters Corporation. (2025). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]
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Oxford Academic (Journal of Analytical Toxicology). (2014). An Improved Method for the Analysis of GHB in Human Hair by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health (PubMed). (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]
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Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Retrieved from [Link]
